2-cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine
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Overview
Description
The compound “2-cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine” is a pyrimidine derivative . It has been used in the study of kinase inhibitors, specifically in the context of the S6K1 kinase domain . The compound has a molecular weight of 390.41 .
Molecular Structure Analysis
The compound has been studied in the context of crystal structures of the S6K1 kinase domain . All of the inhibitors bound to the ATP binding site, lying along the P-loop, while the activation loop stayed in the inactive form .Physical And Chemical Properties Analysis
The compound has a molecular weight of 390.41 . It’s stored in a sealed, dry environment, under -20C . The compound is a solid at room temperature .Scientific Research Applications
PAK4 Inhibition for Anticancer Activity
2-cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine: has been investigated as a p21-activated kinase 4 (PAK4) inhibitor . PAKs play crucial roles in cellular functions, including cell growth, apoptosis, and cytoskeleton regulation. Specifically, compounds 8d and 9c demonstrated potent inhibitory activity against PAK4, with IC50 values of 0.060 μM and 0.068 μM, respectively. These compounds also exhibited antiproliferative effects against the A549 cell line, inhibiting cell cycle distribution, migration, and invasion. This suggests their potential as anticancer agents.
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
2-cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6/c1-4-15-11-20-19(21-12-15)25-9-7-24(8-10-25)18-13(2)14(3)22-17(23-18)16-5-6-16/h11-12,16H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPDKKPEEPSHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3C)C)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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